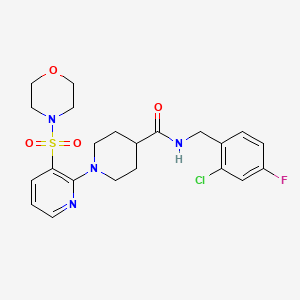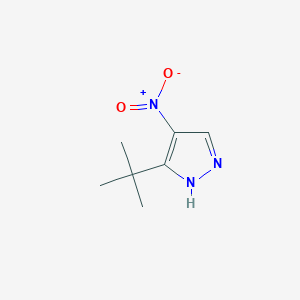
3-(tert-butyl)-4-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(tert-butyl)-4-nitro-1H-pyrazole” likely belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered aromatic ring with three carbon atoms and two nitrogen atoms . The “tert-butyl” and “nitro” groups attached to the pyrazole ring suggest that this compound may have unique properties compared to other pyrazoles .
Synthesis Analysis
While specific synthesis methods for “3-(tert-butyl)-4-nitro-1H-pyrazole” were not found, tert-butyl groups are often introduced into organic molecules through reactions with tert-butyl chloride . Nitro groups can be introduced through nitration reactions .Molecular Structure Analysis
The molecular structure of “3-(tert-butyl)-4-nitro-1H-pyrazole” would likely be determined through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques provide detailed information about the arrangement of atoms in a molecule.Chemical Reactions Analysis
The chemical reactions involving “3-(tert-butyl)-4-nitro-1H-pyrazole” would likely depend on the reactivity of the tert-butyl and nitro groups. For example, tert-butyl groups are known to undergo reactions such as free radical halogenation . Nitro groups can participate in reduction reactions to form amines .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(tert-butyl)-4-nitro-1H-pyrazole” would likely be influenced by the presence of the tert-butyl and nitro groups. For example, tert-butyl groups are known to increase the hydrophobicity of a molecule , while nitro groups are electron-withdrawing and can influence the acidity of nearby protons .科学的研究の応用
Catalysis and Environmental Remediation
3-(tert-butyl)-4-nitro-1H-pyrazole: (TBNP) has garnered attention as a catalyst for environmental remediation. Notably, it can activate peroxydisulfate (PDS) to degrade organic pollutants. Researchers synthesized porous graphene-like carbons (PGCs) from nitrogen-rich biomass using molten salt synthesis. These PGCs exhibited remarkable catalytic performance in the degradation of rhodamine B (RhB), a common dye pollutant. The optimized PGCs removed nearly all RhB within 40 minutes, regardless of initial pH. Singlet oxygen played a crucial role in this process .
Asymmetric Synthesis via tert-Butanesulfinamide
TBNP derivatives have been explored in asymmetric synthesis. Jeon’s research group identified TBNP as an effective PDE4 inhibitor for treating anti-inflammatory diseases. In enantiopure derivative synthesis, tert-butanesulfinamide outperformed p-toluenesulfinamide in terms of yield and diastereoselectivity. This compound has become a gold standard in asymmetric N-heterocycle synthesis via sulfinimines .
Biopharmaceutical Research
TBNP has been investigated in biopharmaceutical studies. For instance, it was used as a probe in NMR studies of the Syt1 C2AB fragment. Specific 13CH3-labeling at the Met and Ile δ1 methyl groups facilitated mechanistic investigations. TBNP’s impact on biopharmaceutical processes was explored, shedding light on its interactions and potential applications .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-tert-butyl-4-nitro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,3)6-5(10(11)12)4-8-9-6/h4H,1-3H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZXLSKQZBZQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Imidazol-1-yl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2609947.png)
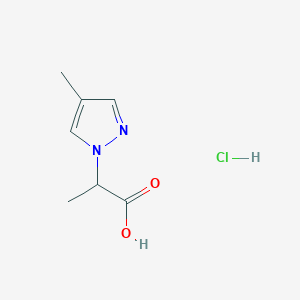
![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2609952.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2609953.png)
![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2609956.png)
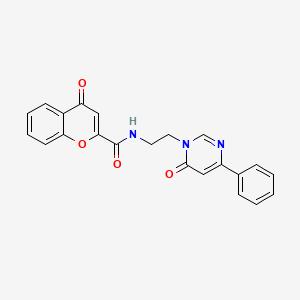
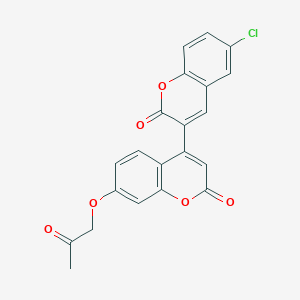
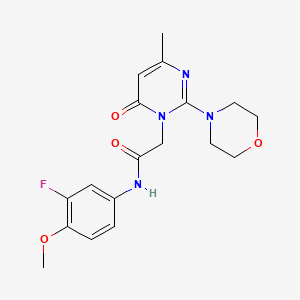
![N-[2-[4-(2-Amino-2-oxoethyl)azepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2609961.png)
![N-benzyl-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2609963.png)
![4-[[1-(3-Fluorophenyl)sulfonylpiperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2609966.png)

